1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene
CAS No.:
Cat. No.: VC15895387
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10F4 |
|---|---|
| Molecular Weight | 290.25 g/mol |
| IUPAC Name | 1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene |
| Standard InChI | InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H |
| Standard InChI Key | JRVZWRWZJQLUCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomerism
The molecular formula of 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is C₁₇H₁₀F₄, with a molecular weight of 290.25 g/mol . This aligns with its structural analogs, where variations occur only in the substitution pattern on the naphthalene ring (Table 1).
Table 1: Comparative Analysis of Naphthalene Derivatives
| Isomer Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-position | Not reported | C₁₇H₁₀F₄ | 290.25 |
| 5-position | 1261885-04-4 | C₁₇H₁₀F₄ | 290.25 |
| 8-position | 1261549-24-9 | C₁₇H₁₀F₄ | 290.25 |
The compound’s structure comprises a naphthalene system (two fused benzene rings) with a fluorine atom at the 4-position and a 4-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
While experimental spectra for the 4-position isomer are unavailable, computational predictions using tools like PubChem’s XLogP3 suggest a logP value of ~5.8, indicating high lipophilicity . The topological polar surface area (TPSA) is 0 Ų, consistent with its non-polar aromatic framework .
Synthetic Pathways and Catalytic Strategies
Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of polyaromatic fluorinated compounds often employs palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination protocol described in utilizes a dihalogen-bridged palladium(I)-NHC dimer to facilitate C–N bond formation. Adapting this methodology, 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene could theoretically be synthesized via a Suzuki-Miyaura coupling between a fluorinated naphthalene boronic acid and a 4-(trifluoromethyl)phenyl halide (Figure 1).
Figure 1: Hypothetical Suzuki-Miyaura Coupling
Key reaction parameters include:
Challenges in Regioselectivity
Achieving regioselective substitution on the naphthalene ring remains a challenge. Strategies such as directing group utilization or microwave-assisted synthesis (as seen in for nitrobenzene derivatives) could enhance yield and selectivity.
Physicochemical Properties and Stability
Spectroscopic Signatures
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